molecular formula C11H11NO B14426860 Benzamide, 4-methyl-N-2-propyn-1-yl- CAS No. 82225-34-1

Benzamide, 4-methyl-N-2-propyn-1-yl-

Cat. No.: B14426860
CAS No.: 82225-34-1
M. Wt: 173.21 g/mol
InChI Key: FZZGXDBZYPOTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-methyl-N-2-propyn-1-yl-, is an organic compound with the molecular formula C11H11NO It is a derivative of benzamide, where the benzene ring is substituted with a methyl group and an N-2-propyn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-methyl-N-2-propyn-1-yl-, typically involves the reaction of 4-methylbenzoic acid with propargylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzamide, 4-methyl-N-2-propyn-1-yl-, can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-methyl-N-2-propyn-1-yl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the propynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides and propynyl derivatives.

Scientific Research Applications

Benzamide, 4-methyl-N-2-propyn-1-yl-, has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of Benzamide, 4-methyl-N-2-propyn-1-yl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, which lacks the methyl and propynyl substitutions.

    4-Methylbenzamide: Similar structure but without the propynyl group.

    N-Propynylbenzamide: Similar structure but without the methyl group.

Uniqueness

Benzamide, 4-methyl-N-2-propyn-1-yl-, is unique due to the presence of both the methyl and propynyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity towards certain molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

82225-34-1

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-methyl-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H11NO/c1-3-8-12-11(13)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,12,13)

InChI Key

FZZGXDBZYPOTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.